molecular formula C10H20O2 B1624438 (E)-1-(1-Ethoxyethoxy)hex-3-ene CAS No. 60763-40-8

(E)-1-(1-Ethoxyethoxy)hex-3-ene

Cat. No.: B1624438
CAS No.: 60763-40-8
M. Wt: 172.26 g/mol
InChI Key: PAEBAEDUARAOSG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(1-Ethoxyethoxy)-3-hexene, also known as (Z)-1-ethoxy-1-(3-hexenyloxy)ethane or 3, 5-dioxa-4-methyl-8-cis-undecene, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups (Z)-1-(1-Ethoxyethoxy)-3-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (Z)-1-(1-ethoxyethoxy)-3-hexene is primarily located in the membrane (predicted from logP) (Z)-1-(1-Ethoxyethoxy)-3-hexene is an earthy, green, and leaf tasting compound that can be found in fruits. This makes (Z)-1-(1-ethoxyethoxy)-3-hexene a potential biomarker for the consumption of this food product.

Properties

CAS No.

60763-40-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E)-1-(1-ethoxyethoxy)hex-3-ene

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

PAEBAEDUARAOSG-VOTSOKGWSA-N

SMILES

CCC=CCCOC(C)OCC

Isomeric SMILES

CC/C=C/CCOC(C)OCC

Canonical SMILES

CCC=CCCOC(C)OCC

density

0.846-0.856

Key on ui other cas no.

28069-74-1
60763-40-8

physical_description

colourless mobile liquid with a powerful, green, herbaceous odou

Pictograms

Flammable

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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